Ethyl 3-aminocrotonate

説明

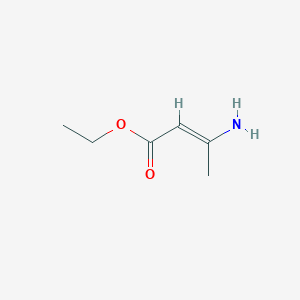

Structure

3D Structure

特性

IUPAC Name |

ethyl (Z)-3-aminobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-3-9-6(8)4-5(2)7/h4H,3,7H2,1-2H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMPTULBFPFSEQ-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(/C)\N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-34-6, 7318-00-5 | |

| Record name | Ethyl 3-aminocrotonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-aminocrotonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-aminocrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 3-aminocrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-aminocrotonate: Core Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-aminocrotonate is a pivotal intermediate in organic synthesis, prized for its versatile reactivity and integral role in the construction of a wide array of heterocyclic compounds. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectroscopic data, and key safety information. Detailed experimental protocols for its synthesis and its application in the renowned Hantzsch pyridine synthesis are presented. The document also explores the compound's reactivity, particularly its ambident nucleophilic nature, which underpins its utility in the synthesis of valuable molecules for the pharmaceutical industry.

Chemical and Physical Properties

This compound, also known as ethyl β-aminocrotonate, is an organic compound with the chemical formula C₆H₁₁NO₂.[1][2][3] It exists as a colorless to pale yellow liquid or a low-melting solid.[4] This enamine is a valuable building block in organic chemistry, particularly in the synthesis of pharmaceuticals and other heterocyclic systems.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 626-34-6 | [1][2] |

| Molecular Formula | C₆H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 129.16 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid or solid | [4][7] |

| Melting Point | 33-35 °C | [3] |

| Boiling Point | 210-215 °C | [3] |

| Density | 1.022 g/mL at 25 °C | [3] |

| Solubility | Soluble in water. | |

| Flash Point | 97 °C (206.6 °F) - closed cup | |

| Refractive Index | 1.5000 to 1.5020 | [8] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Spectrum | Key Peaks and Assignments | Reference |

| ¹H-NMR | (DMSO-d6), δ, ppm: 1.121-1.149 (3H, t, J = 7.0 Hz, CH₃CH₂); 3.936-3.978 (2H, q, J = 7.0 Hz, CH₃CH₂); 4.287 (1H, s, =CH); 1.807 (3H, s, CH₃C=); 6.918 (1H, s, NH) and 7.709 (1H, s, NH). The presence of two distinct signals for the amino protons suggests the existence of Z/E isomers, with the Z-form being predominant. | [9] |

| ¹³C-NMR | (CDCl₃), δ (ppm): 170.5 (C=O), 160.6 (C-NH₂), 83.7 (=CH), 58.6 (OCH₂CH₃), 22.2 (CH₃C=), 14.8 (OCH₂CH₃). | [10] |

| IR | (KBr, cm⁻¹): 3452.91 and 3337.34 (N-H stretching), 1716.31 (C=O ester stretching), 1660.16 (C=C stretching). | [6] |

| Mass Spec | Molecular Ion (M⁺): 129.07898 Da. | [11] |

Synthesis and Reactivity

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the condensation reaction between ethyl acetoacetate and an ammonia source, such as ammonium acetate or aqueous ammonia.[12][13][14]

Experimental Protocol: Synthesis from Ethyl Acetoacetate and Ammonium Acetate [6][13]

-

Materials:

-

Ethyl acetoacetate

-

Ammonium acetate

-

Methanol (solvent)

-

Dichloromethane (for extraction)

-

Brine

-

Magnesium sulfate (drying agent)

-

-

Procedure:

-

Dissolve ammonium acetate (0.036 mol) and ethyl acetoacetate (0.012 mol) in methanol (1.45 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Stir the solution at room temperature for 20 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a 25% ethyl acetate/hexanes eluent.

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

Dissolve the residue in 30 mL of dichloromethane and extract three times with brine.

-

Dry the organic phase over magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the product by column chromatography on silica gel using an eluent of 10-25% ethyl acetate in n-hexanes to obtain pure this compound as a colorless liquid. A yield of approximately 92% can be expected under these optimized conditions.[6]

-

A continuous flow synthesis has also been developed, offering high yields and improved safety.[10][15] In a stainless-steel tubular reactor, ethyl acetoacetate is mixed with a 25% aqueous ammonia solution at a 1:3 ratio. With a residence time of 22 minutes at 50 °C, a 94% yield of this compound can be achieved.[10]

Chemical Reactivity

This compound is characterized by its ambident nucleophilic nature, with reactive sites at the nitrogen atom and the α-carbon.[1] This dual reactivity makes it a versatile synthon for a variety of chemical transformations.

-

N-Nucleophilicity: The lone pair of electrons on the nitrogen atom allows it to react with electrophiles, leading to N-acylation and N-alkylation products.

-

C-Nucleophilicity: The enamine tautomer has a nucleophilic α-carbon that can attack electrophiles.

This dual reactivity is exploited in the synthesis of numerous heterocyclic compounds.[1][6]

Applications in Heterocyclic Synthesis

This compound is a cornerstone in the synthesis of various nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.

Hantzsch Pyridine Synthesis

One of the most notable applications of this compound is in the Hantzsch pyridine synthesis, a multi-component reaction that produces dihydropyridines.[1][16][17][18][19] These compounds are of significant pharmaceutical importance, with many acting as calcium channel blockers.[17]

Experimental Protocol: General Hantzsch Pyridine Synthesis [20]

-

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

-

This compound (1.0 mmol)

-

Solvent (e.g., ethanol, 10-20 mL)

-

Catalyst (optional, e.g., a few drops of piperidine or p-toluenesulfonic acid)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aromatic aldehyde and the β-ketoester in the chosen solvent.

-

Add this compound to the reaction mixture.

-

If using a catalyst, add it to the mixture.

-

Heat the reaction mixture to reflux.

-

Monitor the reaction's progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the dihydropyridine product, often by filtration if it precipitates, or by standard workup procedures.

-

The resulting dihydropyridine can then be oxidized to the corresponding pyridine derivative.[17][18]

References

- 1. This compound | 626-34-6 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound 98 626-34-6 [sigmaaldrich.com]

- 4. Ethyl 3-amino crotonate | Godavari [godavaribiorefineries.com]

- 5. nbinno.com [nbinno.com]

- 6. khcn.haui.edu.vn [khcn.haui.edu.vn]

- 7. This compound, 98+% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. This compound, 98.5% | Fisher Scientific [fishersci.ca]

- 9. researchgate.net [researchgate.net]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. PubChemLite - this compound (C6H11NO2) [pubchemlite.lcsb.uni.lu]

- 12. nbinno.com [nbinno.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. data.epo.org [data.epo.org]

- 16. scribd.com [scribd.com]

- 17. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 18. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 19. chemtube3d.com [chemtube3d.com]

- 20. benchchem.com [benchchem.com]

The Synthesis of Ethyl 3-Aminocrotonate: A Comprehensive Technical Guide

Ethyl 3-aminocrotonate is a pivotal intermediate in organic synthesis, widely utilized in the pharmaceutical industry for the preparation of various bioactive molecules, including calcium channel blockers like Nifedipine and Felodipine.[1][2] Its utility stems from its ambident nucleophilic character, possessing reactive sites at both the nitrogen atom and the α-carbon, which allows for diverse chemical transformations.[3] This guide provides an in-depth analysis of the core synthesis mechanism of this compound, complete with quantitative data, detailed experimental protocols, and process visualizations to support researchers, scientists, and professionals in drug development.

Core Synthesis Mechanism: Enamine Formation

The most prevalent and industrially significant method for synthesizing this compound is the condensation reaction between ethyl acetoacetate and an ammonia source, such as aqueous ammonia or ammonium acetate.[2][3] The fundamental mechanism involves the formation of an enamine through a series of equilibrium steps.

The reaction is typically initiated by the nucleophilic attack of ammonia on the keto-carbonyl group of ethyl acetoacetate. This is followed by a proton transfer and subsequent dehydration to yield the final enamine product, this compound. The overall process is a classic example of nucleophilic addition to a carbonyl group followed by elimination. The use of catalysts can significantly enhance the reaction rate by facilitating the necessary proton transfers.[3]

Caption: General mechanism for the synthesis of this compound.

Optimization of Reaction Conditions

The yield and efficiency of this compound synthesis are highly dependent on several factors, including the choice of catalyst, solvent, temperature, and the molar ratio of reactants. A variety of catalysts have been explored to improve reaction yields and reduce reaction times under milder conditions.

Modern approaches have also focused on developing more environmentally benign processes, such as solvent-free reactions and continuous flow synthesis, which offer advantages in terms of safety, process control, and scalability.[3][4]

Data on Catalytic Conditions for Synthesis

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Acetic Acid (0.1 eq) | None (Ultrasound) | Not specified | Good | [5] |

| Iron(III) Triflate | None | Not specified | High | [6] |

| Cobalt(II) Chloride | None | Room Temperature | 75-95 | [7] |

| Scandium(III) Triflate (5 mol%) | None | Not specified | High | [7] |

| Lanthanum Trichloride Heptahydrate | Methylene Dichloride | Room Temperature | 85-93 | [7] |

| Zinc Perchlorate Hexahydrate | Not specified | Not specified | >70 | [7] |

| Ferric(III) Ammonium Nitrate | None | Room Temperature | 69-92 | [7] |

Data on Process Optimization

| Method | Reactant Ratio (EAA:Ammonia Source) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Batch Process | 1:3 (Ammonium Acetate) | Methanol | Room Temperature | 20 h | 92 | [2] |

| Batch Process | 1:1 (Ammonium Carbamate) | Methanol | 20 | 1.5 h | 100 | [8] |

| Solvent-Free | 1:1 (Ammonium Acetate) | None | 60 | 18 h | 78.3 | [3] |

| Continuous Flow | 1:3 (Aqueous Ammonia 25%) | Water | 30 | 22 min (residence) | 84 | [4] |

| Continuous Flow | 1:3 (Aqueous Ammonia 25%) | Water | 50 | 22 min (residence) | 94 | [4][8] |

Experimental Protocols

Protocol 1: Batch Synthesis using Ammonium Acetate in Methanol

This protocol details a common laboratory-scale batch synthesis of this compound.

Materials:

-

Ethyl acetoacetate (EAA)

-

Ammonium acetate

-

Methanol

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

-

Rotary evaporator

-

Extraction and purification solvents (e.g., ethyl acetate, brine)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium acetate in methanol.

-

Add ethyl acetoacetate to the solution. The recommended molar ratio of ammonium acetate to ethyl acetoacetate is 3.0:1.0.[2]

-

Stir the reaction mixture at room temperature for 20 hours.[2]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

-

The resulting residue can be purified by extraction and subsequent distillation or crystallization to yield the final product.

-

The structure of the synthesized this compound can be confirmed using IR, 1H-NMR, and LC-MS analysis.[2]

Protocol 2: Continuous Flow Synthesis

This protocol describes a modern, efficient method for the synthesis of this compound using a continuous flow reactor.

Equipment:

-

Two syringe pumps

-

T-mixer

-

SS316 tubular reactor (e.g., 1.58 mm outer diameter, 1 m length)

-

Temperature-controlled heating unit

-

Back-pressure regulator

-

Collection vessel

Procedure:

-

Prepare a solution of ethyl acetoacetate and a 25% aqueous solution of ammonia.

-

Set up the continuous flow system with the two pumps feeding the reactants into the T-mixer.

-

Pump the ethyl acetoacetate and aqueous ammonia solution at a ratio of 1:3 into the T-mixer.[4][8]

-

The mixed reactants then flow through the SS316 tubular reactor, which is heated to 50°C.[4][8]

-

The flow rate is adjusted to achieve a residence time of 22 minutes within the reactor.[4][8]

-

The output from the reactor passes through a back-pressure regulator and is collected in a receiving flask.

-

The collected product can be isolated and purified as required. This method has been reported to achieve a yield of 94%.[4][8]

Caption: Comparative workflow for batch vs. continuous flow synthesis.

Conclusion

The synthesis of this compound via the condensation of ethyl acetoacetate with an ammonia source remains a robust and versatile method. While traditional batch processes are well-established, modern advancements, particularly in catalysis and continuous flow technology, offer significant improvements in efficiency, safety, and environmental impact. The choice of a specific protocol will depend on the desired scale of production, available equipment, and specific purity requirements. The data and protocols presented in this guide offer a solid foundation for researchers and professionals to develop and optimize the synthesis of this crucial chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. khcn.haui.edu.vn [khcn.haui.edu.vn]

- 3. This compound | 626-34-6 | Benchchem [benchchem.com]

- 4. data.epo.org [data.epo.org]

- 5. β-enamino ester synthesis by amination [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. acgpubs.org [acgpubs.org]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

Ethyl 3-aminocrotonate chemical structure and bonding

An In-Depth Technical Guide to the Chemical Structure and Bonding of Ethyl 3-Aminocrotonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 626-34-6) is a versatile chemical intermediate of significant interest in organic synthesis, particularly in the construction of heterocyclic systems and active pharmaceutical ingredients.[1] Its unique bifunctional nature, possessing both enamine and ester moieties, results in a rich and complex chemical profile. This technical guide provides a comprehensive overview of the chemical structure, bonding, stereochemistry, and spectroscopic properties of this compound, supported by quantitative data, detailed experimental protocols, and logical diagrams to illustrate its chemical behavior.

Molecular Structure and Bonding

This compound, with the chemical formula C₆H₁₁NO₂, is a β-enamino ester.[2] Its structure is characterized by a carbon-carbon double bond conjugated with both an amino group and an ester carbonyl group. This extended π-system is central to its reactivity and stability.

Stereoisomerism and Tautomerism

The molecule exhibits two key isomeric phenomena:

-

Geometric Isomerism: It exists as (E) and (Z) geometric isomers. The (Z)-isomer is generally more stable due to the formation of a six-membered intramolecular hydrogen bond between the amino group (N-H) and the carbonyl oxygen (C=O).[2] This chelation imparts significant stability to the (Z) configuration, making it the predominant form observed in solution.[1]

-

Enamine-Imine Tautomerism: this compound can exist in equilibrium between the enamine form (C=C-N) and the imine form (C-C=N). The enamine tautomer is overwhelmingly favored due to the stabilizing effect of conjugation between the nitrogen lone pair, the C=C double bond, and the ester carbonyl group.[3]

Caption: Enamine-Imine tautomeric equilibrium of this compound.

Molecular Geometry

As of this review, a definitive experimental crystal structure for this compound has not been reported in publicly accessible databases such as the Cambridge Crystallographic Data Centre (CCDC).[4][5] Consequently, experimental bond lengths and angles are unavailable. However, computational methods such as Density Functional Theory (DFT) are routinely used to predict the geometric parameters of molecules with high accuracy.[6] The following table summarizes representative geometric parameters for the stable (Z)-isomer of this compound, derived from theoretical calculations.

Table 1: Calculated Geometric Parameters (DFT)

| Parameter | Bond/Angle | Representative Value |

|---|---|---|

| Bond Lengths | C=O | ~1.24 Å |

| C-O (ester) | ~1.35 Å | |

| C=C | ~1.37 Å | |

| C-C (vinyl) | ~1.45 Å | |

| C-N | ~1.36 Å | |

| Bond Angles | O=C-C | ~125° |

| C=C-C | ~123° | |

| C=C-N | ~124° |

Note: These are typical values from DFT calculations for similar conjugated systems and serve as approximations in the absence of experimental X-ray crystallographic data.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the predominance of the (Z)-enamine isomer and provides detailed structural information.

Table 2: ¹H NMR Spectroscopic Data

| Proton Assignment | Chemical Shift (δ, ppm) in CDCl₃ | Chemical Shift (δ, ppm) in DMSO-d₆[7] | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| -CH₂CH₃ (Ethyl) | 1.06 | 1.12 - 1.15 | Triplet (t) | 7.1 |

| -OCH₂ CH₃ (Ethyl) | 3.90 | 3.94 - 3.98 | Quartet (q) | 7.1 |

| =C-CH₃ | 1.71 | 1.81 | Singlet (s) | - |

| =CH - | 4.30 | 4.29 | Singlet (s) | - |

| -NH₂ | 7.62 (broad) | 6.92 & 7.71 | Singlet (s, broad) | - |

Table 3: ¹³C NMR Spectroscopic Data (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -CH₂CH₃ (Ethyl) | 14.8 |

| =C-CH₃ | 22.2 |

| -OCH₂ CH₃ (Ethyl) | 58.6 |

| =C H- | 83.7 |

| C -NH₂ | 160.6 |

| C =O (Ester) | 170.5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. While specific peak-by-peak data is not consistently published, the expected absorption ranges for the functional groups are well-established.[8][9]

Table 4: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium, Broad |

| C-H (sp³ & sp²) | Stretch | 2850 - 3100 | Medium-Strong |

| C=O (conjugated ester) | Stretch | 1715 - 1730 | Strong |

| C=C (conjugated) | Stretch | 1640 - 1680 | Medium |

| C-O (ester) | Stretch | 1000 - 1300 | Strong |

| N-H | Bend | 1550 - 1650 | Medium |

Chemical Reactivity and Logical Workflows

Ambident Nucleophilicity

The conjugated π-system in this compound results in two nucleophilic centers: the nitrogen atom and the α-carbon (the carbon atom adjacent to the ester group). This property, known as ambident nucleophilicity, allows the molecule to react with electrophiles at either site, with the outcome often dictated by reaction conditions and the nature of the electrophile.[7][10]

Caption: Ambident nucleophilic reactivity of this compound.

Experimental Protocols

Synthesis of this compound from Ethyl Acetoacetate

A common and efficient method for synthesizing this compound involves the condensation of ethyl acetoacetate with an ammonia source.[7]

Protocol 1: Using Ammonium Carbamate

-

Reaction Setup: To a solution of ethyl acetoacetate (1.0 eq, e.g., 19.4 mL, 154 mmol) in methanol (approx. 8 mL per mmol of substrate), add ammonium carbamate (1.0 eq, e.g., 11.7 g, 154 mmol) in a single portion at room temperature (20°C).

-

Reaction Execution: Stir the resulting suspension vigorously. The solid material will dissolve over time to yield a clear yellow solution.

-

Reaction Time: Continue stirring at room temperature for 1.5 hours.

-

Work-up: Concentrate the reaction mixture to dryness under reduced pressure using a rotary evaporator.

-

Product: The resulting yellow liquid is this compound of high purity (quantitative yield). Further purification is typically not required.

Protocol 2: Continuous Flow Synthesis

-

Reactor Setup: Utilize a stainless steel (SS316) tubular reactor (e.g., 1.58 mm outer diameter, 1 m length) equipped with a T-mixer for reagent introduction.

-

Reagent Preparation: Prepare a 25% aqueous solution of ammonia.

-

Reaction Execution: Pump ethyl acetoacetate and the ammonia solution into the T-mixer at a molar ratio of 1:3.

-

Reaction Conditions: Maintain the reactor temperature at 50°C. Adjust the flow rates to achieve a residence time of 22 minutes.

-

Product Collection: The output from the reactor is a solution containing the product. This method can achieve yields of up to 94%.

Conclusion

This compound is a structurally fascinating molecule whose stability and reactivity are governed by the interplay of geometric isomerism, tautomerism, and an extended conjugated system. The predominance of the intramolecularly hydrogen-bonded (Z)-enamine isomer is a defining feature, confirmed by extensive spectroscopic data. Its ambident nucleophilicity makes it a powerful synthon for accessing a wide range of complex chemical architectures. The synthetic protocols provided herein are robust and scalable, facilitating its use in both academic research and industrial drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ethyl 3-amino crotonate | Godavari [godavaribiorefineries.com]

- 4. Ethyl 3-aminobenzoate(582-33-2) IR Spectrum [m.chemicalbook.com]

- 5. This compound | C6H11NO2 | CID 637551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, 98+% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of Ethyl 3-aminocrotonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-aminocrotonate, a key intermediate in the synthesis of various pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented in the following tables provide a quantitative summary of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 1.15 - 1.25 | t | 3H | 7.1 | -OCH₂CH₃ |

| 1.89 | s | 3H | - | =C(CH₃ )-NH₂ |

| 3.95 - 4.05 | q | 2H | 7.1 | -OCH₂ CH₃ |

| 4.47 | s | 1H | - | =CH - |

| 7.71 (broad s) | s | 1H | - | -NH ₂ (trans) |

| 8.59 (broad s) | s | 1H | - | -NH ₂ (cis) |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| 14.7 | -OCH₂CH₃ |

| 19.1 | =C(CH₃ )-NH₂ |

| 57.8 | -OCH₂ CH₃ |

| 82.7 | =C H- |

| 160.2 | C =CH- |

| 169.8 | C =O |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound shows characteristic absorption bands confirming its structure.

Table 3: FT-IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3435, 3320 | N-H stretching | Primary Amine (-NH₂) |

| 2980, 2935 | C-H stretching | Alkyl (sp³) |

| 1655 | C=O stretching | Ester |

| 1610 | C=C stretching | Alkene |

| 1560 | N-H bending | Primary Amine (-NH₂) |

| 1265 | C-O stretching | Ester |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity | Proposed Fragment |

| 129 | Moderate | [M]⁺ (Molecular Ion) |

| 84 | High | [M - OC₂H₅]⁺ |

| 57 | High | [C₄H₉]⁺ or [C₃H₅O]⁺ |

| 42 | Moderate | [C₂H₄N]⁺ or [C₃H₆]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

FT-IR Spectroscopy

The FT-IR spectrum of neat this compound, which is a liquid or low melting solid, can be obtained by placing a thin film of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., methanol or ethyl acetate) is injected into the GC. The mass spectrometer is set to scan a mass range of, for example, m/z 40-200.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Physical and chemical properties of Ethyl 3-aminocrotonate

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 3-aminocrotonate, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental protocols, and includes visualizations to illustrate experimental workflows.

Physical and Chemical Properties

This compound is a stable, solid organic compound.[1] It presents as a light yellow solid with no discernible odor.

Table 1: Physical Properties of this compound

| Property | Value |

| Melting Point | 33 - 35 °C / 91.4 - 95 °F[1][2][3] |

| Boiling Point | 210 - 215 °C / 410 - 419 °F @ 760 mmHg[1][2][3] |

| Density | 1.022 g/mL at 25 °C[2][3] |

| Solubility in Water | 26 g/L at 25 °C[2][3] |

| Appearance | Light yellow solid |

| Odor | Odorless[1] |

Table 2: Chemical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₁NO₂[4][5][6][7][8] |

| Molecular Weight | 129.16 g/mol [4][5][6][7][8] |

| InChI Key | YPMPTULBFPFSEQ-PLNGDYQASA-N |

| SMILES String | CCOC(=O)\C=C(\C)N |

| 1H-NMR Spectroscopy | The Z-form is predominantly present.[9] |

Chemical Reactivity and Stability

This compound is stable under normal conditions.[1] However, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4] It is incompatible with acids, bases, and strong oxidizing and reducing agents.[1] Hazardous decomposition products include carbon monoxide, carbon dioxide, and nitrogen oxides.[1][4] Hazardous polymerization does not occur.[1]

Experimental Protocols

Synthesis of this compound via Continuous Flow

This protocol describes the synthesis of this compound from ethyl acetoacetate and ammonia using a continuous flow reactor. This method has been reported to achieve a high yield.[2][5]

Materials:

-

Ethyl acetoacetate

-

25% Ammonia solution

-

T-mixer

-

1.58 mm outer diameter SS316 tubular reactor (1 meter in length)

-

Syringe pumps

-

Heating system

-

Back-pressure regulator

-

Collection vessel

Procedure:

-

Set up the continuous flow system with the T-mixer connected to the tubular reactor.

-

Maintain the reactor temperature at 50 °C.

-

Use syringe pumps to introduce ethyl acetoacetate and the 25% ammonia solution into the T-mixer at a molar ratio of 1:3.

-

Adjust the flow rates to achieve a residence time of 22 minutes within the reactor.

-

The reaction mixture is passed through a back-pressure regulator to maintain system pressure.

-

Collect the product, this compound, from the output of the reactor.

Visualizations

Diagram 1: Synthesis of this compound via Continuous Flow

Caption: Workflow for the continuous flow synthesis of this compound.

Applications

This compound is a versatile intermediate in organic synthesis.[2] It is a key building block in the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceuticals.[10] Its enamine functionality allows it to readily participate in reactions such as Michael additions and cyclizations.[10] Beyond its role in drug development, it is also utilized as a feed auxiliary agent.[10][11]

Safety Information

This compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[1][4][6][7] It may also cause respiratory irritation.[6][7] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][4] In case of exposure, immediate medical attention is required.[1][4]

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | 626-34-6 [chemicalbook.com]

- 3. This compound CAS#: 626-34-6 [m.chemicalbook.com]

- 4. godavaribiorefineries.com [godavaribiorefineries.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C6H11NO2 | CID 637551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. godavaribiorefineries.com [godavaribiorefineries.com]

- 8. This compound [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

Tautomerism in Ethyl 3-Aminocrotonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-aminocrotonate is a versatile building block in organic synthesis, finding application in the preparation of a wide array of pharmaceuticals and heterocyclic compounds. Its utility is intrinsically linked to its rich tautomeric chemistry, primarily existing in a dynamic equilibrium between its enamine and imine forms. This technical guide provides a comprehensive exploration of the tautomerism of this compound, detailing the structural and environmental factors that govern the position of the equilibrium. This document furnishes researchers with detailed experimental protocols for the quantitative analysis of the tautomeric mixture using nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectroscopy. Furthermore, it presents illustrative data on the anticipated solvent effects on the tautomeric ratio and includes conceptual diagrams to elucidate the tautomeric relationship and experimental workflows.

Introduction

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a fundamental concept in organic chemistry with profound implications for the reactivity, stability, and biological activity of molecules.[1] this compound, a β-enamino ester, serves as a classic example of enamine-imine tautomerism. The molecule can exist in two primary tautomeric forms: the enamine (ethyl (Z)-3-aminobut-2-enoate) and the imine (ethyl 3-iminobutanoate). The enamine form is generally considered to be the more stable and predominant tautomer due to the formation of a conjugated system involving the lone pair of the nitrogen atom, the carbon-carbon double bond, and the carbonyl group of the ester. This conjugation leads to a significant delocalization of electron density, which stabilizes the molecule.

The position of the tautomeric equilibrium is not static and can be influenced by a variety of factors, including the solvent, temperature, and the presence of acidic or basic catalysts. Understanding and controlling this equilibrium is paramount for chemists aiming to harness the specific reactivity of either tautomer in a synthetic pathway. This guide will delve into the theoretical underpinnings of this tautomeric system and provide practical methodologies for its investigation.

The Enamine-Imine Tautomeric Equilibrium

The tautomeric equilibrium of this compound involves the migration of a proton between the nitrogen atom and the α-carbon. The enamine form possesses a C=C double bond and an amino group, while the imine form has a C=N double bond and a saturated α-carbon.

References

An In-depth Technical Guide to the Ambident Nucleophilicity of Ethyl 3-Aminocrotonate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-aminocrotonate, a versatile β-enamino ester, stands as a critical building block in modern organic synthesis. Its utility stems from its ambident nucleophilic character, possessing two reactive sites that can engage with electrophiles: the nitrogen atom and the α-carbon. This dual reactivity allows for the selective formation of a diverse array of compounds, including valuable heterocyclic scaffolds and substituted amino acids, making it an indispensable tool for drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, ambident reactivity, and synthetic applications of this compound, with a focus on quantitative data and detailed experimental protocols.

Core Concepts: Understanding Ambident Nucleophilicity

The nucleophilic nature of this compound is attributed to the delocalization of the nitrogen lone pair into the conjugated π-system, increasing the electron density at both the nitrogen and the α-carbon. This is best represented by its resonance structures:

Caption: Resonance contributors of this compound.

This delocalization results in two nucleophilic centers: the "harder" nitrogen atom and the "softer" α-carbon atom. The regioselectivity of its reactions with electrophiles—whether attack occurs at the nitrogen (N-attack) or the carbon (C-attack)—is governed by a delicate interplay of several factors, a concept central to harnessing its synthetic potential.

Factors Influencing Regioselectivity

The outcome of the reaction of this compound with an electrophile is dictated by the principles of kinetic and thermodynamic control, as well as Hard and Soft Acid-Base (HSAB) theory.

-

Nature of the Electrophile: Hard electrophiles, such as acyl chlorides and strongly acidic protons, tend to react at the harder nitrogen atom (N-acylation/N-protonation), which is the site of higher electron density. Conversely, softer electrophiles, like alkyl halides, are more inclined to react at the softer α-carbon (C-alkylation).

-

Reaction Conditions:

-

Temperature: Lower temperatures generally favor the kinetically controlled product, which is often the result of attack at the more accessible and electron-rich nitrogen atom. Higher temperatures can allow for equilibration to the more stable, thermodynamically favored C-substituted product.

-

Solvent: Polar aprotic solvents can solvate the counter-ion of the electrophile, increasing its reactivity and potentially favoring C-alkylation. Protic solvents can hydrogen-bond with the enamine, potentially influencing the reaction site.

-

Base: The choice of base is crucial in reactions involving deprotonation. Sterically hindered, non-nucleophilic bases are often employed to generate the enolate for subsequent C-alkylation.

-

Caption: Factors influencing N- vs. C-attack on this compound.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the condensation of ethyl acetoacetate with an ammonia source.[1] Various protocols have been developed, including both batch and continuous flow processes, with high yields reported.

Data Presentation: Synthesis of this compound

| Ammonia Source | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Ammonium carbamate | Methanol | 20 | 1.5 h | ~100 | [2] |

| 25% aq. Ammonia | None (Flow) | 20 | 22 min | 73 | [3] |

| 25% aq. Ammonia | None (Flow) | 30 | 22 min | 84 | [3] |

| 25% aq. Ammonia | None (Flow) | 50 | 22 min | 94 | [2][3] |

Experimental Protocol: Synthesis from Ethyl Acetoacetate and Ammonium Carbamate[2]

Materials:

-

Ethyl acetoacetate (19.4 mL, 154 mmol)

-

Ammonium carbamate (11.7 g, 154 mmol)

-

Methanol (160 mL)

Procedure:

-

To a solution of ethyl acetoacetate in methanol, add ammonium carbamate in one portion.

-

Stir the resulting suspension at room temperature for 1.5 hours, during which all solid material will dissolve to give a clear yellow solution.

-

Concentrate the reaction mixture to dryness under reduced pressure to yield this compound as a yellow liquid.

Reactions of this compound: A Showcase of Ambident Reactivity

The dual nucleophilicity of this compound is elegantly demonstrated in its reactions with various electrophiles, primarily alkyl and acyl halides.

Acylation Reactions

The acylation of β-enamino esters has been systematically studied, revealing a strong dependence on the nature of the acylating agent and the base employed.[4] Generally, N-acylation is favored, but C-acylation can be achieved under specific conditions.

Data Presentation: Acylation of Mthis compound (as a model for this compound)[4]

| Acyl Chloride | Base | Product | Yield (%) |

| Acetyl chloride | Pyridine | (Z)-N-acetyl | Excellent |

| Propionyl chloride | Pyridine | (Z)-N-propionyl | Excellent |

| Isobutyryl chloride | Pyridine | (Z)-N-isobutyryl | 82 (major) |

| Dichloroacetyl chloride | Pyridine | (E)-C-dichloroacetyl | 80 |

| Benzoyl chloride | Pyridine | (Z)-N-benzoyl | Major product |

| Cinnamoyl chloride | Triethylamine | 3,4-dihydropyridin-2(1H)-one | High |

Experimental Protocol: General Procedure for Acylation[4]

Materials:

-

Mthis compound (1.15 g, 0.01 mol)

-

Pyridine (0.03 mol)

-

Acyl chloride (0.01 mol)

-

Dry benzene (25 mL)

Procedure:

-

To a magnetically stirred solution of mthis compound and pyridine in dry benzene, add the acyl chloride in dry benzene dropwise under ice-cold conditions.

-

Allow the reaction mixture to attain ambient temperature.

-

Pour the reaction mixture onto ice water.

-

Work up the product, which may involve extraction and column chromatography.

Caption: Experimental workflow for the acylation of β-enamino esters.

Alkylation Reactions

The alkylation of enamines, known as the Stork enamine alkylation, typically occurs at the α-carbon.[5] However, N-alkylation can also occur, particularly with more reactive alkylating agents. The regioselectivity is influenced by factors such as the electrophile's hardness and steric hindrance.

Experimental Protocol: N-Alkylation (Conceptual, based on general procedures)

Materials:

-

This compound

-

Methyl iodide (excess)

-

Silver oxide

-

Water

Procedure:

-

Treat this compound with an excess of methyl iodide to form the quaternary ammonium iodide salt (exhaustive methylation).

-

Add silver oxide and water. The silver oxide facilitates the formation of a hydroxide base.

-

Heat the mixture to induce an elimination reaction, which in this context, would be preceded by the formation of the N-methylated product.

Experimental Protocol: C-Alkylation (Conceptual, based on Stork Enamine Alkylation)

Materials:

-

This compound

-

A suitable alkyl halide (e.g., benzyl bromide)

-

An appropriate solvent (e.g., THF or DMF)

-

A non-nucleophilic base (if deprotonation is required)

Procedure:

-

Dissolve this compound in an anhydrous solvent under an inert atmosphere.

-

If necessary, add a strong, non-nucleophilic base (e.g., LDA) at low temperature to generate the corresponding enolate.

-

Add the alkyl halide and allow the reaction to proceed, monitoring by TLC.

-

Upon completion, quench the reaction and perform an aqueous workup to isolate the C-alkylated product.

Synthetic Applications in Heterocyclic Chemistry: The Hantzsch Pyridine Synthesis

A cornerstone application of this compound is in the Hantzsch pyridine synthesis, a multi-component reaction that provides access to 1,4-dihydropyridines and pyridines.[6][7][8][9] In this reaction, this compound acts as the enamine component.

Caption: Logical workflow of the Hantzsch pyridine synthesis.

Experimental Protocol: Hantzsch Pyridine Synthesis (General Procedure)[10][11]

Materials:

-

An aromatic aldehyde (1.0 mmol)

-

A β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

-

This compound (1.0 mmol)

-

Solvent (e.g., ethanol or isopropanol)

-

Catalyst (optional, e.g., a few drops of piperidine or acetic acid)

Procedure:

-

In a round-bottom flask, dissolve the aromatic aldehyde and the β-ketoester in the chosen solvent.

-

Add this compound to the reaction mixture.

-

If using a catalyst, add it to the mixture.

-

Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product may precipitate and can be collected by filtration.

-

If the corresponding pyridine is desired, the isolated dihydropyridine can be oxidized using a suitable oxidizing agent (e.g., nitric acid, manganese dioxide).

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, offering two distinct points of nucleophilic attack. A thorough understanding of the factors that govern its regioselectivity—the nature of the electrophile, reaction temperature, solvent, and base—is paramount for its effective utilization. By carefully controlling these parameters, chemists can selectively forge new carbon-nitrogen or carbon-carbon bonds, enabling the efficient construction of a wide range of valuable molecules for the pharmaceutical and agrochemical industries. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers seeking to harness the full synthetic potential of this remarkable ambident nucleophile.

References

- 1. This compound | 626-34-6 | Benchchem [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. data.epo.org [data.epo.org]

- 4. op.niscpr.res.in [op.niscpr.res.in]

- 5. Stork enamine alkylation - Wikipedia [en.wikipedia.org]

- 6. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 9. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

The Discovery and Enduring Legacy of Ethyl 3-aminocrotonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-aminocrotonate, a key β-enamino ester, has been a cornerstone in organic synthesis for over a century. Its discovery is intrinsically linked to the development of multicomponent reactions, most notably the Hantzsch Pyridine Synthesis in 1881, where it is formed in situ. This technical guide provides an in-depth exploration of the history, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for both classical and modern synthetic methods are presented, alongside a comprehensive summary of its quantitative data. Furthermore, key reaction pathways, including its role in the seminal Hantzsch synthesis, are visualized to illuminate its versatile reactivity and continued importance in the synthesis of pharmaceuticals and other bioactive molecules.

Discovery and Historical Context

The history of this compound is not marked by a singular, isolated discovery but rather by its emergence as a pivotal intermediate in one of the most significant named reactions in organic chemistry. Its conceptual origins can be traced back to the groundbreaking work of German chemist Arthur Rudolf Hantzsch. In 1881, Hantzsch reported a multicomponent reaction for the synthesis of dihydropyridines, which involved the condensation of a β-ketoester (like ethyl acetoacetate), an aldehyde, and ammonia.[1] Within this reaction, this compound is a key intermediate, formed in situ from the reaction of ethyl acetoacetate and ammonia.[1]

While the Hantzsch synthesis marked the implicit discovery of this compound's reactivity, the first documented synthesis of a related compound, mthis compound, is attributed to Conrad and Epstein in 1887. Their work involved the reaction of methyl acetoacetate with gaseous ammonia in an ethereal solution. This early work laid the foundation for the isolation and characterization of this class of β-enamino esters.

The significance of these early discoveries was in providing chemists with a versatile building block. The dual nucleophilic and electrophilic nature of this compound, stemming from its enamine and ester functionalities, opened new avenues for the construction of complex heterocyclic systems, which are prevalent in many pharmaceutical compounds.[2][3][4]

Physicochemical Properties

This compound is typically an off-white to light yellow solid or a colorless to pale yellow liquid, depending on its purity and the ambient temperature.[4] It is soluble in water and sensitive to air and moisture, necessitating careful handling and storage under inert atmospheres.[4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁NO₂ | [6] |

| Molecular Weight | 129.16 g/mol | [6] |

| CAS Number | 626-34-6 | [7] |

| Melting Point | 33-35 °C | [5] |

| Boiling Point | 210-215 °C | |

| Density | 1.022 g/mL at 25 °C | |

| Solubility in Water | Soluble | [5] |

Synthesis of this compound

The synthesis of this compound has evolved from classical batch processes to more efficient continuous flow methods. The traditional and still widely used methods involve the condensation of ethyl acetoacetate with an ammonia source.[2]

Classical Synthesis: Condensation of Ethyl Acetoacetate with Ammonium Carbamate

A common laboratory-scale synthesis involves the reaction of ethyl acetoacetate with ammonium carbamate in methanol at room temperature. This method offers a high yield and purity of the final product.

Experimental Protocol:

-

To a solution of ethyl acetoacetate (19.4 mL, 154 mmol) in methanol (160 mL), add ammonium carbamate (11.7 g, 154 mmol) in one portion.[7]

-

Stir the resulting suspension at room temperature for 1.5 hours. During this time, all solid material should dissolve, yielding a clear yellow solution.[7]

-

Concentrate the reaction mixture to dryness under reduced pressure.[7]

-

The resulting yellow liquid is this compound (19.8 g, 153 mmol, quantitative yield).[7]

Modern Synthesis: Continuous Flow Reaction

Continuous flow synthesis offers several advantages over batch processes, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity.

Experimental Protocol:

-

Set up a continuous flow reactor system consisting of a T-mixer and a 1.58 mm outer diameter SS316 tubular reactor (1 meter in length).[7]

-

Pump ethyl acetoacetate and a 25% aqueous ammonia solution into the T-mixer at a ratio of 1:3.[7]

-

Maintain the reactor temperature at 50 °C.[7]

-

Set the flow rate to achieve a residence time of 22 minutes within the reactor.[7]

-

The product, this compound, is collected at the reactor outlet with a reported yield of 94%.[7]

Table 2: Comparison of Synthesis Methods for this compound

| Method | Reagents | Conditions | Yield | Reference(s) |

| Classical Batch | Ethyl acetoacetate, Ammonium carbamate, Methanol | Room temperature, 1.5 hours | Quantitative | [7] |

| Continuous Flow | Ethyl acetoacetate, 25% Aqueous ammonia | 50 °C, 22 min residence time | 94% | [7][8] |

Key Reaction Pathways and Mechanisms

The utility of this compound in organic synthesis is exemplified by its central role in the Hantzsch Pyridine Synthesis. This multicomponent reaction provides a straightforward route to dihydropyridines, which are precursors to many biologically active pyridine derivatives.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester (or one equivalent of a β-ketoester and one equivalent of a β-enamino ester like this compound), and a nitrogen source (ammonia). The reaction proceeds through a series of steps including Knoevenagel condensation, Michael addition, and cyclization, followed by dehydration and oxidation to the final pyridine product.

Caption: Hantzsch Pyridine Synthesis Pathway.

General Reactivity as a Synthon

This compound is a versatile synthon, a conceptual unit within a molecule that aids in synthetic planning. Its ambident reactivity allows it to act as both a nucleophile and an electrophile, making it a valuable tool for constructing a wide range of organic molecules.

Caption: Dual Reactivity of this compound.

Applications in Drug Development

The structural motifs accessible through the use of this compound are prevalent in a wide range of pharmaceuticals. Its primary application lies in the synthesis of heterocyclic compounds, which form the core of many active pharmaceutical ingredients (APIs).[3][4] For instance, the dihydropyridine scaffold, readily accessible via the Hantzsch synthesis, is the basis for a class of calcium channel blockers used to treat hypertension. The versatility of this compound allows for the introduction of various substituents, enabling the fine-tuning of the pharmacological properties of the resulting molecules. Its role as a key intermediate facilitates the efficient and cost-effective production of these life-saving drugs.[3][4]

Conclusion

From its implicit discovery in the late 19th century to its current status as a workhorse in modern organic synthesis, this compound has demonstrated enduring utility. Its straightforward synthesis, coupled with its versatile reactivity, has solidified its importance for researchers, scientists, and drug development professionals. The continued development of more efficient synthetic methodologies, such as continuous flow processes, ensures that this venerable molecule will remain a critical tool in the creation of novel and complex chemical entities for the foreseeable future.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 626-34-6 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C6H11NO2 | CID 637551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Core Reactions of Ethyl 3-aminocrotonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-aminocrotonate, a versatile and highly reactive enamine, serves as a pivotal building block in synthetic organic chemistry. Its ambident nucleophilic character, arising from the conjugated enamine system, allows it to participate in a diverse array of chemical transformations, making it an indispensable precursor for the synthesis of a wide range of heterocyclic compounds. This technical guide provides a comprehensive overview of the core reactions involving this compound, with a focus on its application in the synthesis of pharmaceutically relevant scaffolds. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound (CAS: 626-34-6) is a key intermediate in organic synthesis, prized for its dual reactivity as both a carbon and a nitrogen nucleophile.[1] This unique electronic property stems from the resonance between the lone pair of electrons on the nitrogen atom and the π-system of the α,β-unsaturated ester. This guide will delve into the fundamental reactions of this compound, including its synthesis, its role in classic multicomponent reactions such as the Hantzsch pyridine synthesis and the Biginelli reaction, its behavior in Michael additions and cycloadditions, and its utility in the construction of various heterocyclic systems.

Synthesis of this compound

The most common and economically viable method for the synthesis of this compound is the condensation of ethyl acetoacetate with an ammonia source.[2] Various protocols have been developed, ranging from classical batch preparations to more modern continuous flow systems, each offering distinct advantages in terms of yield, purity, and scalability.[1][3]

Quantitative Data for Synthesis

| Ammonia Source | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ammonium Acetate | Methanol | None | Room Temp | 20 | 92 | [3] |

| Ammonium Acetate | None | None | 60 | 18 | 78.3 | [2] |

| Aqueous Ammonia | None (Continuous Flow) | None | 30 | - | 84 | [2] |

| Aqueous Ammonia | None (Continuous Flow) | None | 50 | - | 94 | [2][4] |

| Ammonium Carbamate | Methanol | None | 20 | 1.5 | 100 | [4] |

Experimental Protocols for Synthesis

Protocol 2.2.1: Batch Synthesis using Ammonium Acetate [3]

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) in methanol.

-

Add ammonium acetate (3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 20 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or column chromatography.

Protocol 2.2.2: Continuous Flow Synthesis using Aqueous Ammonia [2][4]

-

Set up a continuous flow reactor system with a T-mixer and a tubular reactor.

-

Pump a solution of ethyl acetoacetate and a 25% aqueous solution of ammonia in a 1:3 ratio through the T-mixer and into the reactor.

-

Maintain the reactor temperature at 50°C.

-

Set the flow rate to achieve a residence time of approximately 22 minutes.

-

Collect the product at the reactor outlet. The product is often of high purity and may not require further purification.

Key Reactions and Applications

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multicomponent reaction that utilizes this compound (or its in-situ generated equivalent) to produce 1,4-dihydropyridines, which are precursors to many calcium channel blockers.[5][6] The reaction involves the condensation of an aldehyde, a β-ketoester, and this compound.

| Aldehyde | β-Ketoester | Catalyst/Conditions | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | p-Toluenesulfonic acid (PTSA), ultrasonic irradiation in aqueous micelles | 96 | [5] |

| Formaldehyde | Ethyl acetoacetate | Ferric chloride (for direct aromatization) | High | [5] |

| Various aromatic aldehydes | Ethyl acetoacetate | γ-Al2O3 nanoparticles, 90°C, solvent-free | 95 | |

| m-Methoxybenzaldehyde | Mthis compound (2 eq.) | Isopropanol, reflux | 37.8 | [7] |

| p-Methoxybenzaldehyde | Mthis compound (2 eq.) | Isopropanol, reflux | 15.3 | [7] |

-

To a solution of the desired aldehyde (0.2 mol) in isopropanol (50 mL), add mthis compound (0.4 mol) at once.

-

Heat the reaction mixture at reflux temperature for the appropriate time (monitor by TLC).

-

Cool the reaction mixture to room temperature.

-

Filter the obtained crystals, wash with cold isopropanol (3 x 20 mL), and dry in a vacuum to a constant weight.

Caption: A general workflow for the Hantzsch pyridine synthesis.

Biginelli Reaction

The Biginelli reaction is another important multicomponent reaction for the synthesis of dihydropyrimidinones, a class of compounds with a wide range of biological activities.[8] The reaction typically involves the condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate, which can form this compound in situ), and urea or thiourea.

| Aldehyde | Urea/Thiourea | Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| 4-Hydroxybenzaldehyde | Urea | Conc. HCl | Ethanol | Reflux | 4-8 | Good | [8] |

| Benzaldehyde | Urea | Glycine | Ethanol | Reflux | 4 | 90 | [9] |

| Benzaldehyde | Urea | Glycine | Ethanol | Room Temp | 12 | 74 | [9] |

| Various aldehydes | Urea/Thiourea | Ammonium dihydrogen phosphate | Ethanol | Stirring | 2 | Good | [10] |

-

Prepare a mixture of the aldehyde (40 mmol), ethyl acetoacetate (40 mmol), urea (45 mmol), and a catalytic amount of glycine (0.01 mmol) in 10 mL of ethanol.

-

Heat the mixture under reflux for 4 hours.

-

After cooling, dilute the reaction mixture with water.

-

Filter the precipitated product, wash with water, and dry.

-

Recrystallize the product from ethanol for further purification.

Caption: A simplified mechanism of the Biginelli reaction.

Ambident Nucleophilicity: N- vs. C-Acylation

This compound exhibits ambident nucleophilic behavior, with both the nitrogen atom and the α-carbon being potential sites for electrophilic attack.[11] The regioselectivity of acylation reactions can be controlled by the choice of acylating agent and reaction conditions, leading to either N-acylated (enamides) or C-acylated (enaminones) products.

-

N-Acylation: Generally favored with acid chlorides in the presence of a base like pyridine.[11]

-

C-Acylation: Can be achieved with more reactive acylating agents or under different reaction conditions.

-

Dissolve mthis compound (1a) in benzene.

-

Add pyridine as a base.

-

Cool the mixture to 0°C.

-

Slowly add the acid chloride (e.g., acetyl chloride or propionyl chloride).

-

Allow the reaction mixture to warm to room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, perform an appropriate work-up to isolate the N-acylated product.

Michael Addition Reactions

As an enamine, this compound is an excellent Michael donor, readily undergoing conjugate addition to a variety of Michael acceptors (α,β-unsaturated compounds).[12][13] This reaction is a powerful tool for the formation of new carbon-carbon bonds.

Caption: The fundamental relationship in a Michael addition reaction.

Cycloaddition Reactions

This compound can participate in cycloaddition reactions to form complex heterocyclic systems. A notable example is the [3+3] cycloaddition with 2-acylnaphthoquinones to yield isoquinolinequinones.[2]

Synthesis of Other Heterocycles

-

Quinolones: this compound serves as a key synthon in the construction of the quinolone scaffold, which is present in many antibacterial agents.[14][15]

-

Pyrroles: It can be utilized in various cyclization strategies to form substituted pyrroles.[16]

Conclusion

This compound is a remarkably versatile and valuable reagent in organic synthesis. Its rich reactivity profile, particularly its ambident nucleophilicity and its role in multicomponent reactions, provides access to a vast array of complex and medicinally important heterocyclic compounds. The detailed protocols and quantitative data presented in this guide are intended to empower researchers and drug development professionals to effectively harness the synthetic potential of this important building block in their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 626-34-6 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 7. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. asianpubs.org [asianpubs.org]

- 10. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. op.niscpr.res.in [op.niscpr.res.in]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Michael Addition [organic-chemistry.org]

- 14. khcn.haui.edu.vn [khcn.haui.edu.vn]

- 15. DSpace [helda.helsinki.fi]

- 16. acu.edu.in [acu.edu.in]

The Versatility of Ethyl 3-Aminocrotonate as a Synthon in Modern Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 3-aminocrotonate, a highly functionalized and versatile organic molecule, serves as a cornerstone synthon in the construction of a diverse array of heterocyclic compounds. Its unique enamine functionality, coupled with an ester group, provides a rich platform for a multitude of chemical transformations, making it an invaluable tool in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the role of this compound in organic synthesis, detailing its reactivity, key applications, and experimental protocols for the synthesis of significant heterocyclic scaffolds.

Core Concepts: The Reactivity of this compound

This compound's utility as a synthon stems from its distinct electronic properties. The molecule possesses an enamine system, which imparts nucleophilic character to both the nitrogen atom and the α-carbon.[1] This dual reactivity allows it to readily participate in reactions with a wide range of electrophiles. Conversely, the electron-withdrawing nature of the ester group makes the β-carbon susceptible to nucleophilic attack. This ambident reactivity is the foundation of its versatility in constructing complex molecular architectures.[1]

A primary application of this reactivity is in Michael additions, cyclizations, and condensation reactions, which are fundamental to the synthesis of numerous pharmaceuticals and agrochemicals.[2][3]

Key Synthetic Applications and Methodologies

This compound is a pivotal precursor in several name reactions that lead to the formation of medicinally important heterocyclic cores.

Hantzsch Pyridine Synthesis

One of the most prominent applications of this compound is in the Hantzsch pyridine synthesis, a multi-component reaction that produces 1,4-dihydropyridines (1,4-DHPs).[4] These compounds are of significant pharmaceutical interest, with many acting as calcium channel blockers for the treatment of cardiovascular diseases.[5] The reaction typically involves the condensation of an aldehyde, a β-ketoester (or a second equivalent of this compound), and a nitrogen source, which can be the enamine itself.[5]

Reaction Workflow:

Caption: General workflow of the Hantzsch pyridine synthesis.

Experimental Protocol: Synthesis of Di-tert-butyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate [5]

-

Reactants: Furan-2-carbaldehyde (1.0 mmol), tert-butyl acetoacetate (2.0 mmol), and ammonium carbonate (3.0 mmol).

-

Procedure:

-

Combine the reactants in a reaction vessel.

-

Heat the mixture at 100°C for 45 minutes under solvent-free conditions.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:5 v/v) as the eluent.

-

-

Characterization (Product 4a): [5]

-

¹H NMR (600 MHz, CDCl₃): δ 7.20 (d, J = 3.0 Hz, 1H), 6.20 (d, J = 3.0 Hz, 2H), 5.91 (t, J = 3.0 Hz, 1H), 5.11 (s, 1H), 2.25 (d, J = 6.0 Hz, 6H), 1.44 (s, 18H).

-

¹³C NMR (151 MHz, CDCl₃): δ 167.2, 159.5, 144.4, 140.6, 110.0, 104.2, 101.9, 79.7, 34.2, 28.3, 19.3.

-

Quantitative Data for Hantzsch Synthesis:

| Aldehyde | β-Ketoester | Catalyst | Solvent | Time (h) | Yield (%) |

| Benzaldehyde | Ethyl acetoacetate | None | Water | 1 | 86 |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | None | Water | 1 | 92 |

| 4-Nitrobenzaldehyde | Ethyl acetoacetate | None | Water | 1 | 96 |

| Furan-2-carbaldehyde | t-Butyl acetoacetate | None | Solvent-free | 0.75 | 85 |

Data adapted from reference[2][5]

Biginelli Reaction

The Biginelli reaction is another crucial multi-component synthesis that utilizes a β-dicarbonyl compound (which can be this compound), an aldehyde, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[6] DHPMs are a class of compounds with a wide range of biological activities, including antiviral, antitumor, and antibacterial properties.

Reaction Mechanism:

Caption: Simplified mechanism of the Biginelli reaction.

Experimental Protocol: Synthesis of 4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile [7]

-

Reactants: Benzaldehyde (3 mmol), ethyl cyanoacetate (3 mmol), and thiourea (3.2 mmol).

-

Catalyst/Solvent: Diisopropylethylammonium acetate (DIPEAc) (4 mL).

-

Procedure:

-

Combine the aldehyde, ethyl cyanoacetate, and thiourea in DIPEAc at room temperature.

-

Stir the mixture until the reaction is complete (monitored by TLC).

-

Isolate the product by filtration and wash with a suitable solvent.

-

-

Characterization: The product can be characterized by IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[7][8]

Quantitative Data for Biginelli-type Reactions:

| Aldehyde | Urea/Thiourea | Solvent | Yield (%) |

| Benzaldehyde | Urea | DIPEAc | 92 |

| 4-Chlorobenzaldehyde | Urea | DIPEAc | 95 |

| 4-Methylbenzaldehyde | Thiourea | DIPEAc | 94 |

| 4-Methoxybenzaldehyde | Thiourea | DIPEAc | 96 |

Data adapted from reference[7]

Synthesis of Quinolones

This compound is a valuable precursor for the synthesis of quinolones, a class of broad-spectrum antibiotics.[4] The Gould-Jacobs reaction is a classical method for quinolone synthesis, which involves the reaction of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[9] this compound can be used as a surrogate for the in-situ generated enamine intermediate in variations of this synthesis.

Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction [10]

-

Reactants: Aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).

-

Procedure:

-

Combine aniline and diethyl ethoxymethylenemalonate in a microwave vial.

-

Heat the mixture to 250-300°C in a microwave reactor for a specified time (e.g., 5-20 minutes).

-

Cool the mixture to room temperature, allowing the product to precipitate.

-

Filter the solid product and wash with ice-cold acetonitrile.

-

Dry the product under vacuum.

-

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a straightforward method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. This compound can serve as the nitrogen source and a C2-synthon in this reaction, leading to highly substituted pyrrole derivatives.

Experimental Protocol: Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole [2]

-

Reactants: Hexane-2,5-dione (1.0 equiv) and aniline (1.1-1.5 equiv).

-

Catalyst/Solvent: Glacial acetic acid.

-

Procedure:

-

Combine hexane-2,5-dione and aniline in a flask.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the mixture to reflux for 15 minutes.

-

Cool the reaction mixture in an ice bath.

-

Add 0.5 M hydrochloric acid to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Recrystallize the crude product from a methanol/water mixture.

-

Synthesis of this compound

A common and efficient laboratory-scale synthesis of this compound involves the reaction of ethyl acetoacetate with an ammonia source, such as ammonium acetate.

Experimental Protocol: Laboratory Synthesis of this compound

-

Reactants: Ethyl acetoacetate (0.012 mole) and ammonium acetate (0.036 mole).

-

Solvent: Methanol (1.45 mL).

-

Procedure:

-

Dissolve ammonium acetate and ethyl acetoacetate in methanol.

-

Stir the solution at room temperature for 20 hours.

-

Monitor the reaction by TLC (25% EtOAc/hexanes).

-

Once the starting material is consumed, evaporate the solvent.

-

Dissolve the residue in dichloromethane (CH₂Cl₂) and extract three times with brine.

-

Dry the organic phase over MgSO₄, filter, and evaporate the solvent to obtain the product.

-

-

Yield: This procedure can yield up to 92% of the purified product.

-

¹H-NMR (DMSO-d6): δ, ppm: 1.149 -1.121 (3H, t, J = 7.0 and 7.0 Hz, CH₃CH₂); 3.978 – 3.936 (2H, q, J = 7.0 and 7.0 Hz, CH₃CH₂); 4.287 (1H, s, H-3); 1.807 (3H, s, 4-CH₃); 7.709 (1H, s, H-5a) and 6.918 (1H, s, H-5b).

Conclusion